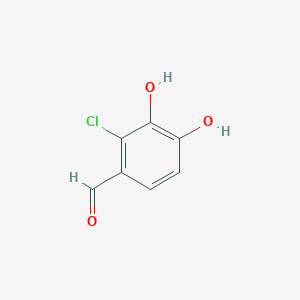

2-Chloro-3,4-dihydroxybenzaldehyde

Description

Significance of Halogenated Catechol Derivatives in Organic Synthesis and Mechanistic Studies

Catechol and its derivatives are of significant interest in chemistry and biology. The dihydroxy functionality allows them to participate in a range of reactions, including oxidation to form highly reactive ortho-quinones and acting as bidentate ligands for metal ions. The introduction of a halogen atom onto the catechol ring, creating a halogenated catechol derivative, further modulates its electronic properties and reactivity.

Halogenation, particularly chlorination, introduces an electron-withdrawing group to the aromatic ring. This modification can significantly impact the acidity of the phenolic hydroxyl groups, influence the redox potential of the catechol system, and provide a site for further synthetic transformations. In the context of organic synthesis, halogenated catechols serve as versatile intermediates. For instance, the regioselective protection of one hydroxyl group over another is a common challenge in catechol chemistry, and the electronic influence of a halogen can be exploited to direct such reactions. mdpi.com

From a mechanistic standpoint, halogenated catechols are valuable for studying reaction pathways. The electrochemical oxidation of dihydroxybenzaldehydes, for example, proceeds through the formation of quinone species that can undergo subsequent reactions like Michael additions. nih.gov The presence of a halogen can alter the stability and reactivity of these intermediates, providing insight into the underlying mechanisms of ECE (electron transfer-chemical step-electron transfer) and ECEC (electron transfer-chemical step-electron transfer-chemical step) processes. nih.gov Furthermore, halogenation is a strategy employed in nature to enhance the biological activity of secondary metabolites, and studying synthetic halogenated compounds can offer insights into the function of halogenating enzymes.

Research Landscape and Context of 2-Chloro-3,4-dihydroxybenzaldehyde

A review of the current scientific literature indicates that specific research focusing explicitly on this compound is limited. While its fundamental properties are cataloged in chemical databases, dedicated studies detailing its synthesis, reactivity, or application are not prominent. nih.govuni.lu The research landscape is more populated with studies on its isomers, such as 2-chloro-4-hydroxybenzaldehyde (B147074) and the parent compound, 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). chemicalbook.comresearchgate.netnih.gov

Research on related compounds often involves their use as precursors in the synthesis of more complex molecules, including pharmaceuticals and materials with specific electronic or biological properties. mdpi.com For example, derivatives of 3,4-dihydroxybenzaldehyde are used in the synthesis of polymers and as precursors to vanillin. mdpi.com Studies on chlorinated hydroxybenzaldehydes often explore their potential as building blocks for creating novel heterocyclic compounds or as ligands for metal complexes. researchgate.net The relative scarcity of literature on the 2-chloro-3,4-dihydroxy isomer suggests it may be a less common or more challenging synthetic target compared to its isomers.

Objectives and Scope of Academic Inquiry into the Compound

Given the limited specific research available, the objectives and scope of academic inquiry into this compound remain largely underexplored in published literature. Hypothetically, research on this compound would aim to:

Develop Efficient Synthetic Routes: Establishing a reliable and high-yield synthesis for this compound would be a primary objective, as this is fundamental to any further study.

Investigate its Unique Reactivity: A key area of inquiry would be to compare its reactivity to its isomers. Researchers would likely explore the regioselectivity of reactions involving the hydroxyl and aldehyde groups, influenced by the unique positioning of the chlorine atom. This includes oxidation, etherification, and condensation reactions.

Explore Potential as a Synthetic Building Block: Academic studies would likely investigate its utility as a precursor for synthesizing novel compounds, such as heterocyclic structures or ligands for coordination chemistry, where the specific stereoelectronic profile imparted by the 2-chloro substitution could lead to unique properties.

Probe for Biological Activity: As many phenolic and catechol compounds exhibit biological effects, a logical line of inquiry would be to screen this compound for potential antimicrobial, antioxidant, or other pharmacologically relevant activities.

However, without dedicated research publications, these points remain prospective areas of study rather than a reflection of the current academic landscape.

Properties

IUPAC Name |

2-chloro-3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJFIXFTKCVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908331 | |

| Record name | 2-Chloro-3,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103339-64-6 | |

| Record name | 2-Chloro-3,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 3,4 Dihydroxybenzaldehyde and Its Analogues

Retrosynthetic Analysis and Precursor Design Considerations

A retrosynthetic analysis of 2-Chloro-3,4-dihydroxybenzaldehyde provides several logical pathways for its synthesis by disconnecting the molecule at key functional groups. The three primary disconnection strategies focus on the introduction of the chloro, aldehyde (formyl), and hydroxyl groups at different stages of the synthesis.

C-Cl Bond Disconnection (Halogenation Strategy): This approach involves the direct chlorination of a pre-existing dihydroxybenzaldehyde scaffold. The most logical precursor is 3,4-dihydroxybenzaldehyde (B13553) (protocatechuic aldehyde). This pathway's success is highly dependent on achieving regioselective chlorination at the C-2 position, a significant challenge due to the presence of two activating hydroxyl groups.

C-CHO Bond Disconnection (Formylation Strategy): This strategy introduces the aldehyde group onto a chlorinated catechol ring. The key precursor for this route is 4-chlorocatechol (B124253). The challenge lies in directing the formylation to the C-2 position in the presence of two hydroxyl groups and a chloro substituent, all of which influence the electrophilic substitution pattern.

C-OH Bond Disconnection (Hydroxylation Strategy): This pathway involves the formation of the catechol moiety on a pre-existing chloro-hydroxybenzaldehyde. Potential precursors include 2-chloro-3-hydroxybenzaldehyde (B1361139) or 3-chloro-4-hydroxybenzaldehyde. sigmaaldrich.comnih.govsigmaaldrich.com This route relies on a regioselective hydroxylation reaction, such as the Dakin oxidation, to install the second hydroxyl group in the correct position.

Each of these strategies presents unique challenges and requires careful consideration of precursor availability, reaction conditions, and, most critically, regiochemical control.

Direct Halogenation Strategies

Direct halogenation of a highly activated aromatic ring like 3,4-dihydroxybenzaldehyde is a synthetically direct but challenging route. The two hydroxyl groups strongly activate the ring towards electrophilic substitution, primarily at the positions ortho and para to themselves (C-2, C-5, and C-6), which can lead to a mixture of chlorinated products and potential over-chlorination.

Achieving regioselective chlorination on an unprotected dihydroxybenzaldehyde scaffold is difficult. The electron-donating nature of both hydroxyl groups at positions 3 and 4 directs electrophiles to positions 2, 5, and 6. The aldehyde group is a deactivating, meta-directing group, which further complicates selectivity. Without a method to differentiate the electronic or steric environment of the potential reaction sites, direct chlorination with agents like sulfuryl chloride or N-chlorosuccinimide would likely result in poor yields of the desired 2-chloro isomer, necessitating complex purification.

To overcome the challenge of non-selective chlorination, a protecting group strategy is essential. By selectively protecting one of the hydroxyl groups, the symmetry of the electronic activation is broken, allowing for more controlled halogenation.

Research has demonstrated the successful regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde. mdpi.comdoaj.orgresearchgate.net This is attributed to the higher acidity of the 4-OH proton compared to the 3-OH proton, which is often involved in an intramolecular hydrogen bond with the aldehyde's carbonyl oxygen. The use of various protecting groups has been explored, with reactive alkyl halides showing particular promise. mdpi.com

Once the 4-OH group is protected (e.g., as a benzyl (B1604629) ether), the remaining free 3-OH group becomes the primary director for electrophilic substitution. As an ortho-, para-director, it activates the C-2 and C-6 positions. The C-4 position is blocked by the protecting group, and the C-5 position is para to the deactivating aldehyde group. Therefore, electrophilic chlorination of a 4-O-protected-3-hydroxybenzaldehyde is expected to proceed with high selectivity at the C-2 and C-6 positions. Steric hindrance from the protecting group at C-4 could potentially favor substitution at the less hindered C-2 position, leading to the desired chlorinated intermediate. Subsequent deprotection would then yield this compound.

Formylation Reactions Leading to the Aldehyde Moiety

This synthetic approach begins with a pre-chlorinated precursor, 4-chlorocatechol, and introduces the aldehyde group in a subsequent step. Several classic formylation reactions are applicable to electron-rich phenols and catechols.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic compounds. chemistrysteps.comorganic-chemistry.orgwikipedia.org The electrophile, a chloroiminium salt, is weaker than those used in Friedel-Crafts reactions, making it highly selective for activated rings like phenols. chemistrysteps.com For 4-chlorocatechol, the powerful activating and ortho, para-directing effects of the two hydroxyl groups would direct formylation to the C-2 or C-5 positions.

Duff Reaction: The Duff reaction is another method for the ortho-formylation of phenols, using hexamine (hexamethylenetetramine) as the formyl source in an acidic medium like glycerol (B35011) or acetic acid. wikipedia.orgecu.educhemeurope.com It is known to be highly selective for the position ortho to a hydroxyl group. ecu.edu Applying this to 4-chlorocatechol would be expected to yield a formylated product.

Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols using chloroform (B151607) (CHCl₃) in a strong basic solution. wikipedia.orgbyjus.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. byjus.com The phenoxide, formed under the basic conditions, directs the carbene to the ortho position. While effective, yields can be moderate, and selectivity can be an issue if multiple ortho positions are available. nibs.ac.cn

Dihydroxylation Pathways for Catechol Formation

This strategy aims to construct the catechol ring system as a late-stage step, starting from a chlorinated monohydroxybenzaldehyde. The Dakin oxidation is a powerful tool for this transformation. It is an organic redox reaction that oxidizes an ortho- or para-hydroxybenzaldehyde or ketone to a benzenediol using hydrogen peroxide (H₂O₂) in a basic solution. wikipedia.orgalfa-chemistry.compharmaguideline.com

The reaction proceeds via a mechanism related to the Baeyer-Villiger oxidation, involving nucleophilic addition of a hydroperoxide ion to the aldehyde's carbonyl, followed by aryl migration and hydrolysis of an intermediate aryl formate (B1220265) ester. wikipedia.orgalfa-chemistry.com

For the synthesis of this compound, a logical precursor would be 2-chloro-3-hydroxybenzaldehyde . nih.govsigmaaldrich.com The Dakin oxidation is specifically effective for aldehydes with a hydroxyl group at the ortho or para position. Since 2-chloro-3-hydroxybenzaldehyde has a hydroxyl group ortho to the aldehyde, it is a suitable substrate. The oxidation would replace the aldehyde group with a hydroxyl group, directly forming the 2-chloro-catechol moiety and thus yielding the target molecule. This pathway is synthetically elegant as it directly converts a commercially available or accessible precursor into the final product.

Cascade and Multicomponent Reaction Strategies

Cascade reactions and multicomponent reactions (MCRs) represent highly efficient synthetic strategies by combining multiple bond-forming events in a single operation, thereby reducing steps, waste, and purification efforts. frontiersin.org While the literature does not describe a specific cascade or MCR for the synthesis of this compound, the principles of MCRs can be applied to design a hypothetical route.

MCRs, such as the Strecker, Hantzsch, Biginelli, or Ugi reactions, are powerful for rapidly building molecular complexity from simple starting materials. mdpi.comnih.gov A theoretical MCR for the target compound could involve three or more components that bring together the necessary fragments:

A simple chlorinated building block.

A C1 synthon for the aldehyde group (or a precursor).

Components that can assemble the catechol ring.

For instance, one could envision a reaction involving a chlorinated β-dicarbonyl compound, an ammonia (B1221849) source, and a suitable C3 fragment that could cyclize and aromatize to form the desired substituted ring. Although no established MCR currently exists for this specific target, the ongoing development in this field suggests that such convergent and atom-economical routes may become feasible in the future. frontiersin.org

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound and structurally related substituted benzaldehydes is heavily reliant on a variety of catalytic systems. These catalysts are crucial for achieving regioselectivity, high yields, and reaction efficiency. Methodologies range from classic electrophilic aromatic substitutions to modern cross-coupling reactions.

A prominent method for introducing the aldehyde group onto a phenolic ring is the Vilsmeier-Haack reaction. This process utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃) or oxalyl chloride. google.comgoogle.com This electrophilic species then formylates the activated aromatic ring. For catechols, this reaction can selectively introduce an aldehyde group, although controlling the position (ortho vs. para to the hydroxyl groups) can be challenging and may require separation of isomers. google.com Another classical approach is the Friedel-Crafts acylation, which can add an acyl group to the catechol ring that can be subsequently converted to the desired aldehyde. colby.edu

Lewis acids play a significant role as catalysts in these syntheses. Anhydrous zinc chloride, a soft Lewis acid, has been effectively used to catalyze the synthesis of functionally substituted benzaldehydes from dibromomethylarenes without forming strong complexes with the resulting aldehyde. kpfu.ru Similarly, aluminum trichloride (B1173362) is a key catalyst in the demethylation of substituted methoxybenzaldehydes, such as o-vanillin, to yield the corresponding dihydroxybenzaldehydes. chemicalbook.com

Transition metal catalysis, particularly with palladium, has opened new avenues for synthesizing substituted benzaldehydes. One-pot procedures involving reduction followed by palladium-catalyzed cross-coupling with organometallic reagents allow for the introduction of various alkyl and aryl substituents onto the benzaldehyde (B42025) scaffold. acs.org

Organocatalysis has also emerged as a powerful tool. N-Heterocyclic carbenes (NHCs), generated from precursors like triazolium salts, can catalyze reactions such as the benzoin (B196080) condensation, which involves the coupling of two aldehydes. sigmaaldrich.comnih.gov This highlights the potential for carbon-carbon bond formation in the synthesis of complex benzaldehyde derivatives. Furthermore, metal-free catalytic systems, such as the use of iodine to promote the conversion of cyclohexanones into catechols using dimethyl sulfoxide (B87167) (DMSO) as both solvent and oxidant, represent a move towards more sustainable catalytic methods. acs.org

Table 1: Overview of Catalytic Systems in the Synthesis of Substituted Benzaldehydes and Catechols

| Catalytic System | Catalyst Example | Reaction Type | Substrate Example | Reference |

|---|---|---|---|---|

| Lewis Acid | Zinc Chloride (ZnCl₂) | Debromomethoxylation | Dibromomethylarenes | kpfu.ru |

| Lewis Acid | Aluminum Trichloride (AlCl₃) | Demethylation | o-Vanillin | chemicalbook.com |

| Transition Metal | Palladium (Pd) complexes | Cross-coupling | Aryl bromides | acs.org |

| Organocatalysis | N-Heterocyclic Carbenes (NHCs) | Benzoin Condensation | Aldehydes | nih.gov |

| Metal-Free | Iodine (I₂) | Dehydrogenative Aromatization | Cyclohexanones | acs.org |

| Phase Transfer Catalysis | Tetrabutylammonium bromide (TBAB) | Nucleophilic Substitution | Brominated azatetracycles | nih.gov |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals like this compound to reduce environmental impact, improve safety, and enhance efficiency.

Solvent-Free and Aqueous Media Syntheses

A key tenet of green chemistry is the reduction or elimination of hazardous solvents. Solvent-free, or solid-state, reactions offer a significant advantage. Microwave irradiation has enabled the synthesis of various compounds, including α,β-unsaturated derivatives from aromatic aldehydes, under solvent-free conditions, often using a catalyst on a solid support or a minimal amount of a benign catalyst. oatext.com Some catalytic reactions for substituted benzaldehydes can be conducted entirely in the absence of a solvent, which simplifies workup and reduces waste. kpfu.ru

The use of water as a reaction medium is another cornerstone of green synthesis. The synthesis of 2,4-dihydroxybenzaldehyde, a related compound, has been demonstrated in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, using cyclodextrin (B1172386) as a catalyst. google.com This approach not only avoids organic solvents but can also enhance selectivity. The use of mixed aqueous-organic systems, such as ethanol-water mixtures, is also considered a greener alternative to purely organic solvents and has been used in ultrasound-assisted syntheses. sciensage.info Furthermore, the development of eco-friendly alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) provides another route to greener synthesis protocols. mdpi.com

Table 2: Green Solvent Systems in Synthesis

| Green Approach | Solvent/Condition | Reaction Example | Advantages | Reference |

|---|---|---|---|---|

| Solvent-Free | No solvent (Microwave) | Knoevenagel condensation | Reduced waste, rapid reaction | oatext.com |

| Aqueous Media | Water/NaOH | Synthesis of 2,4-dihydroxybenzaldehyde | Environmentally benign, high selectivity | google.com |

| Mixed Aqueous | Ethanol:Water (1:1) | Ultrasound-assisted condensation | Greener solvent system | sciensage.info |

| Alternative Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | Synthesis of 2-aminobenzamides | Eco-friendly alternative to THF | mdpi.com |

| Natural Catalyst/Solvent | Lemon Juice & Solar Radiation | Synthesis of Dihydroquinazolinones | Renewable energy, biodegradable catalyst | researchgate.net |

Microwave and Ultrasound-Assisted Synthesis Methods

The use of non-conventional energy sources like microwave irradiation and ultrasound is a hallmark of modern green synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times, often from hours to minutes, while increasing product yields and purity. researchgate.net This is achieved through efficient and uniform heating of the reaction mixture. oatext.com Numerous syntheses, from the formation of acetamide (B32628) derivatives to complex heterocyclic systems like dihydropyrimidinones, have been optimized using microwave irradiation, often under solvent-free conditions. irjmets.comchemrxiv.org

Similarly, ultrasound-assisted synthesis, or sonochemistry, accelerates reactions through the phenomenon of acoustic cavitation. This process creates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov This technique has been successfully applied to the synthesis of various derivatives, leading to significantly higher yields and shortened reaction times compared to conventional heating methods. nih.govsciensage.info For instance, a comparison of conventional versus ultrasound-assisted synthesis for certain α,β-unsaturated carbonyl compounds showed a yield increase from 46-57% in 75-90 minutes to 63-83% in just 30-45 minutes under ultrasound. sciensage.info

Table 3: Comparison of Conventional vs. Unconventional Synthesis Methods

| Method | Reaction Time | Yield | Key Advantage | Reference |

|---|---|---|---|---|

| Conventional Heating | 5-6 hours | Moderate | Standard procedure | researchgate.net |

| Microwave Irradiation | 4-8 minutes | 50-80% | Drastic reduction in reaction time | researchgate.net |

| Conventional Heating | 75-90 minutes | 46-57% | Baseline for comparison | sciensage.info |

| Ultrasound Irradiation | 30-45 minutes | 63-83% | Improved yield and shorter time | sciensage.info |

| Conventional Heating | 10-36 hours | Moderate | Baseline for comparison | nih.gov |

| Ultrasound Irradiation | 39-80 minutes | 65-80% | Significant time reduction, higher efficiency | nih.gov |

Biocatalytic Transformations Towards the Compound

Biocatalysis leverages the high specificity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. For the synthesis of catechol-containing molecules like this compound, enzymes offer a promising green alternative to traditional chemical methods.

Dioxygenase enzymes, for example, can catalyze the cis-dihydroxylation of substituted arenes, which can then be dehydrogenated to form substituted catechols. researchgate.net This enzymatic approach provides high regioselectivity. The combination of a biocatalytic step with a chemocatalytic step, known as a chemo-enzymatic cascade, has been realized in one-pot routes from substituted benzenes to catechols, representing an efficient and sustainable strategy. researchgate.net

Catechol oxidase is another relevant enzyme that catalyzes the oxidation of various catechols to their corresponding o-benzoquinones, a key transformation in the chemistry of these compounds. nih.gov Synthetic models of the catechol oxidase active site are being studied extensively to understand and mimic its catalytic power. Furthermore, engineered enzymes, such as myoglobin (B1173299) variants, have been developed to act as biocatalysts for reactions like asymmetric cyclopropanation, demonstrating the potential to create novel, stereochemically complex scaffolds from simple precursors in a highly selective manner. nih.gov

Table 4: Biocatalytic Systems for the Synthesis of Catechol Derivatives

| Biocatalyst | Reaction Type | Application | Reference |

|---|---|---|---|

| Dioxygenase / Dehydrogenase | Hydroxylation / Dehydrogenation | Synthesis of 3-substituted catechols from arenes | researchgate.net |

| Catechol Oxidase | Oxidation | Conversion of catechols to o-benzoquinones | nih.gov |

| Engineered Myoglobin | Asymmetric Cyclopropanation | Synthesis of 2,3-dihydrobenzofuran (B1216630) scaffolds | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Chloro 3,4 Dihydroxybenzaldehyde

Electrophilic Reactivity of the Aldehyde Group

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it a primary site for nucleophilic attack. This reactivity is fundamental to many of the transformations that 2-Chloro-3,4-dihydroxybenzaldehyde undergoes. The presence of the electron-withdrawing chloro substituent on the aromatic ring further enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic addition compared to unsubstituted dihydroxybenzaldehydes. wiserpub.com

Nucleophilic Addition Reactions and Derivatives Formation (e.g., Schiff Bases, Hydrazones)

Nucleophilic addition is a principal reaction pathway for aldehydes and ketones. libretexts.orgpressbooks.pubmasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate can then be protonated to yield an alcohol or undergo further reaction.

Schiff Bases: A significant class of derivatives formed from this compound are Schiff bases (or imines). These are synthesized through the condensation reaction with primary amines. mdpi.comscience.gov The reaction involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond (azomethine group). The general reaction is catalyzed by acid.

Reaction Mechanism:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Formation of an unstable carbinolamine intermediate.

Protonation of the hydroxyl group followed by elimination of a water molecule to form the iminium ion.

Deprotonation to yield the final Schiff base.

The formation of Schiff bases from substituted benzaldehydes is a well-established synthetic route. For instance, Schiff bases have been synthesized from 2-chlorobenzaldehyde (B119727) and various amines, demonstrating the viability of this reaction pathway. mdpi.comnih.gov

Hydrazones: Similarly, this compound can react with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine) to form hydrazones. researchgate.net The mechanism is analogous to Schiff base formation, resulting in a C=N-N linkage. These hydrazone derivatives are often stable, crystalline solids and are important in their own right as ligands for metal complexation and as biologically active molecules. nih.gov

Condensation Reactions and Polymerization Tendencies

The aldehyde functional group can participate in condensation reactions, where two molecules combine with the elimination of a small molecule, such as water. Aldol-type condensations and related reactions can lead to the formation of larger, more complex structures. For this compound, self-condensation is possible, though reactions with other active methylene (B1212753) compounds are more common. For example, Knoevenagel condensation with substances like malononitrile (B47326) or ethyl acetoacetate (B1235776) can occur, driven by the electrophilicity of the aldehyde. researchgate.net

The catechol moiety, in conjunction with the aldehyde, can also lead to polymerization. Studies on 3,4-dihydroxybenzaldehyde (B13553) have demonstrated its ability to undergo electropolymerization on electrode surfaces. researchgate.net This process involves the oxidation of the catechol group to a semiquinone radical, which can then attack another monomer molecule, leading to chain propagation. researchgate.net The resulting polymer film is electroactive and can be used for sensing applications. It is plausible that this compound would exhibit similar polymerization tendencies under oxidative conditions.

Reactions Involving the Catechol Moiety

The 1,2-dihydroxybenzene (catechol) unit is a highly reactive component of the molecule, primarily involved in redox chemistry and metal chelation.

Redox Chemistry and Phenolic Oxidation Mechanisms

The catechol group is readily oxidized due to the presence of two electron-donating hydroxyl groups. This oxidation can proceed through a one-electron pathway to form a semiquinone radical intermediate, or a two-electron pathway to form an o-quinone.

Oxidation to o-Quinone: This is a characteristic reaction of catechols. The oxidation can be effected by various oxidizing agents, including enzymes (like tyrosinase), metal ions (such as Cu(II) or Fe(III)), or electrochemical methods. nih.gov The resulting o-quinone is a highly reactive electrophile. It can participate in Michael addition reactions with nucleophiles or undergo further polymerization. Studies on analogous compounds like 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL) have shown that its oxidation product, a reactive quinone, is implicated in various subsequent reactions. nih.gov

The stability and subsequent reactivity of the formed o-quinone are influenced by the substituents on the aromatic ring. The chloro and aldehyde groups, being electron-withdrawing, would make the resulting quinone even more electrophilic and reactive.

Complexation with Metal Ions: Chelation Chemistry and Coordination Modes

The two adjacent hydroxyl groups of the catechol moiety form an excellent bidentate binding site for a wide range of metal ions, a process known as chelation. This ability to form stable five-membered rings with metal ions is a cornerstone of catechol chemistry.

When this compound acts as a ligand, it typically coordinates to a metal center through the oxygen atoms of the two deprotonated hydroxyl groups. The formation of Schiff base or hydrazone derivatives of this compound creates even more versatile polydentate ligands. In these cases, coordination can involve the phenolic oxygens as well as the imine nitrogen. mdpi.comnih.gov

Research on Schiff bases derived from similar dihydroxybenzaldehydes has provided insight into their coordination chemistry.

| Metal Ion | Ligand Type | Proposed Geometry | Reference |

| Cu(II), Ni(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Square-planar | sbmu.ac.ir |

| Zn(II) | Schiff base of 2,4-dihydroxybenzaldehyde | Tetrahedral | sbmu.ac.ir |

| Co(II), Cu(II) | DiSchiff base of 3,4-dihydroxybenzaldehyde | Dinuclear/Trinuclear complexes | nih.gov |

| Fe(III) | Schiff base of 2,4-dihydroxybenzaldehyde | Distorted Square-pyramidal | researchgate.net |

These studies show that the catechol-derived ligands can form mononuclear or polynuclear complexes depending on the specific ligand structure and the metal ion involved. nih.gov The resulting metal complexes often exhibit distinct electronic and magnetic properties.

Reactivity of the Chloro Substituent

The chlorine atom attached to the aromatic ring is the least reactive site on the this compound molecule under typical conditions. Aryl halides are generally resistant to nucleophilic substitution unless the ring is activated by strong electron-withdrawing groups in the ortho and para positions.

While direct nucleophilic aromatic substitution of the chloro group is difficult, it is not impossible. Such reactions would require harsh conditions, such as high temperatures, high pressures, or the use of specific catalysts (e.g., copper-based catalysts in Ullmann-type reactions). In most synthetic applications involving this compound and its derivatives, the chloro substituent remains intact. nih.gov Its primary role is often electronic, where its electron-withdrawing nature modulates the reactivity of the aldehyde and catechol groups. wiserpub.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (NAS) is a key reaction class for aryl halides. libretexts.org In contrast to nucleophilic substitution on alkyl halides (SN1 and SN2), NAS on an aromatic ring typically requires the ring to be "activated" by electron-withdrawing groups. libretexts.org The aldehyde and hydroxyl groups on the this compound ring serve this purpose. These reactions generally proceed via an addition-elimination mechanism. youtube.com

The accepted mechanism involves a two-step process:

Addition : A nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination : The aromaticity is restored by the departure of the leaving group, which in this case is the chloride ion. youtube.com

The presence of the electron-withdrawing aldehyde group, particularly ortho and para to the leaving group, stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the reaction. libretexts.org For this compound, the aldehyde group is ortho to the chlorine atom, providing this necessary activation. Reactions with various nucleophiles, such as amines, alkoxides, and thiolates, can be envisioned, leading to the substitution of the chlorine atom. For instance, reacting this compound with an amine could yield a substituted aminobenzaldehyde. youtube.com

Palladium-Catalyzed Cross-Coupling Reactions at the Chlorinated Position

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. fiveable.melibretexts.org These reactions provide a versatile method for modifying the chlorinated position of this compound. The general mechanism for these transformations involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-chlorine bond of the benzaldehyde (B42025), forming a palladium(II) intermediate. fiveable.me

Transmetalation : A main group organometallic reagent (e.g., organoboron, organotin, or organozinc) exchanges its organic group with the halide on the palladium(II) center. libretexts.org

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new cross-coupled product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. fiveable.me

While highly effective, the reactivity of the organic halide is crucial, with the general trend being I > Br > OTf >> Cl. libretexts.org The C-Cl bond is the strongest among the halogens, making chloroarenes less reactive substrates. Consequently, successful cross-coupling often requires specialized ligands or specific reaction conditions to facilitate the initial oxidative addition step. libretexts.org

| Reaction Name | Organometallic Reagent | Typical Product |

|---|---|---|

| Suzuki Reaction | Organoboron compound (e.g., boronic acid) | Biaryl or substituted alkene |

| Stille Reaction | Organotin compound (organostannane) | Biaryl, substituted alkene |

| Negishi Coupling | Organozinc reagent | Biaryl, substituted alkene/alkyne |

| Buchwald-Hartwig Amination | Amine (in the presence of a base) | Aryl amine |

Derivatization Strategies for Structure-Reactivity Studies

To probe how molecular structure influences chemical reactivity, specific functional groups on this compound can be selectively modified.

Functionalization of Hydroxyl Groups

The two hydroxyl groups in this compound offer sites for derivatization, such as alkylation or acylation. nih.gov However, the presence of two such groups raises the issue of regioselectivity. In related catechol systems like 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is more acidic than the 3-hydroxyl group due to resonance stabilization of its conjugate base by the para-aldehyde group. researchgate.net This difference in acidity allows for the regioselective protection of the 4-hydroxyl position. mdpi.com

This principle can be extended to this compound. The 4-OH group is expected to be more readily deprotonated and can be selectively functionalized under basic conditions. researchgate.net This selective protection is valuable for directing subsequent reactions to other parts of the molecule. mdpi.com

| Protecting Group | Reagent Example | Typical Conditions |

|---|---|---|

| Benzyl (B1604629) (Bn) | Benzyl chloride (BnCl) | Base (e.g., NaHCO₃), DMF |

| p-Methoxybenzyl (PMB) | p-Methoxybenzyl chloride (PMBCl) | Base (e.g., K₂CO₃), Acetone |

| Allyl | Allyl bromide | Base (e.g., NaHCO₃), DMF |

| Propargyl | Propargyl bromide | Base (e.g., NaHCO₃), DMF |

Table based on common protecting group strategies for catechols. researchgate.netmdpi.com

Transformations of the Aldehyde and Halogen Functionalities

The aldehyde and chloro groups are key handles for derivatization. The aldehyde functionality can undergo a wide range of classical transformations:

Oxidation : Conversion to a carboxylic acid using reagents like potassium permanganate (B83412) or Jones reagent.

Reduction : Conversion to a primary alcohol using reducing agents like sodium borohydride.

Condensation : Reaction with amines to form imines or with active methylene compounds in reactions like the Knoevenagel condensation.

Modifying the aldehyde group alters the electronic properties of the entire molecule. For example, oxidizing it to a carboxylic acid would make the aromatic ring even more electron-deficient, potentially increasing the rate of subsequent nucleophilic aromatic substitution at the chloro position. Conversely, reducing it to an alcohol would decrease the ring's activation.

Transformations of the halogen involve the reactions previously discussed: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. By first modifying the hydroxyl or aldehyde groups and then performing a cross-coupling reaction, a diverse library of complex molecules can be synthesized for structure-activity relationship (SAR) studies.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Nucleophilic Aromatic Substitution : As mentioned, the operative mechanism is typically the SNAr (addition-elimination) pathway. youtube.com The key intermediate is the Meisenheimer complex, a non-aromatic, resonance-stabilized cyclohexadienyl anion. libretexts.org The stability of this intermediate is the determining factor for the reaction's feasibility. The electron-withdrawing groups (aldehyde, chloro, and hydroxyl) are essential for stabilizing this intermediate through resonance and inductive effects, thereby lowering the activation energy of the first, rate-determining step. libretexts.org

Mechanism of Palladium-Catalyzed Cross-Coupling : The catalytic cycle for these reactions is well-established and universally accepted. libretexts.org It begins with the oxidative addition of the Pd(0) catalyst to the carbon-chlorine bond. fiveable.me This step is often rate-limiting, especially for less reactive aryl chlorides. libretexts.org The subsequent transmetalation step involves the transfer of an organic group from another metallic reagent (containing B, Sn, Zn, etc.) to the palladium center, followed by reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands on the palladium catalyst is critical as they influence the catalyst's stability, solubility, and reactivity, particularly in facilitating the challenging oxidative addition to the C-Cl bond. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 3,4 Dihydroxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the connectivity and spatial relationships of atoms can be mapped out with high confidence.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the initial structural assignment of organic molecules. In the case of 2-Chloro-3,4-dihydroxybenzaldehyde, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the hydroxyl protons. The aldehydic proton typically appears as a singlet in the downfield region, around 9.8-10.2 ppm. rsc.orgchemicalbook.com The aromatic protons will exhibit splitting patterns (e.g., doublets, doublet of doublets) depending on their coupling with neighboring protons. The hydroxyl protons often appear as broad singlets, and their chemical shifts can be influenced by solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be observed for the carbonyl carbon of the aldehyde group (typically in the range of 190-193 ppm), the aromatic carbons, and the carbons bearing the hydroxyl and chloro substituents. rsc.org The specific chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CHO | 9.8-10.2 | 190-193 |

| C2-Cl | - | 125-130 |

| C3-OH | - | 145-150 |

| C4-OH | - | 150-155 |

| C5-H | 7.0-7.3 | 115-120 |

| C6-H | 7.2-7.5 | 120-125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu For this compound, COSY would show cross-peaks between adjacent aromatic protons, confirming their connectivity in the benzene (B151609) ring. researchgate.netresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For example, the proton signal at ~7.0-7.3 ppm would show a cross-peak to the carbon signal at ~115-120 ppm, confirming the C5-H bond. researchgate.netwalisongo.ac.id

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (172.56 g/mol ). nih.gov The presence of chlorine would be indicated by a characteristic isotopic pattern, with a peak at [M+2]⁺ having approximately one-third the intensity of the molecular ion peak. libretexts.org

Electron impact (EI) ionization often leads to characteristic fragmentation of the molecule. For aldehydes, common fragmentation pathways include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu In the case of this compound, other significant fragments could arise from the loss of a chlorine atom or hydroxyl groups. researchgate.netresearchgate.net The analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure. researchgate.netnist.gov

Table 2: Potential Mass Spectrometry Fragments for this compound

| Fragment | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 172 | Molecular Ion |

| [M+2]⁺ | 174 | Isotope peak due to ³⁷Cl |

| [M-H]⁺ | 171 | Loss of a hydrogen atom |

| [M-CHO]⁺ | 143 | Loss of the formyl group |

| [M-Cl]⁺ | 137 | Loss of a chlorine atom |

| [M-OH]⁺ | 155 | Loss of a hydroxyl group |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. ucdavis.edu A strong, broad absorption in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of the hydroxyl groups, likely broadened due to hydrogen bonding. nih.govlibretexts.org The C=O stretching vibration of the aldehyde group would give rise to a sharp, intense peak typically in the range of 1670-1700 cm⁻¹. ucdavis.edulibretexts.org The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org The C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is particularly sensitive to polar functional groups like C=O and O-H, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. bris.ac.uk For this compound, the C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. nih.gov The C-Cl stretch would also be observable. In some cases, the carbonyl stretch may also be observed, though it is typically weaker than in the IR spectrum. nih.govmdpi.com Computational studies can be used to predict and assign the vibrational modes observed in both FT-IR and Raman spectra, providing a more complete picture of the molecule's vibrational properties. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For an aromatic compound like this compound, the spectrum reveals absorptions that arise from the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The key transitions are typically π → π* and n → π*, characteristic of molecules with conjugated π-systems and heteroatoms bearing non-bonding electrons, such as oxygen. libretexts.orgyoutube.com

The structure of this compound contains a benzene ring, a carbonyl group (C=O), and two hydroxyl (-OH) groups, all of which act as chromophores. The conjugation of the aldehyde and hydroxyl groups with the aromatic ring extends the π-electron system. This extended conjugation decreases the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. utoronto.ca

The electronic absorption spectrum of the related compound, 2-Chloro-3,4-dimethoxybenzaldehyde, has been studied in various solvents, providing insight into the expected behavior of this compound. researchgate.net The polarity of the solvent can influence the wavelength of these transitions. Generally, n → π* transitions experience a hypsochromic (blue) shift in polar solvents, while π → π* transitions may undergo a bathochromic (red) shift. youtube.com The substituents on the ring—the electron-withdrawing chlorine atom and the electron-donating hydroxyl groups—further modulate the electronic energy levels and thus the precise wavelengths of absorption.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Excitation of an electron from a π bonding orbital to a π* antibonding orbital. Associated with the conjugated aromatic system. libretexts.org | Typically strong absorption between 200-400 nm. libretexts.org |

X-ray Crystallography Approaches for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional atomic arrangement in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. rigaku.commdpi.com

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction (SC-XRD) is the premier method for determining the precise molecular structure and packing in the solid state. rigaku.com An SC-XRD analysis of this compound would reveal the conformation of the molecule and its arrangement within the crystal lattice.

The molecule is expected to be largely planar due to the sp² hybridization of the aromatic and aldehyde carbon atoms. A key conformational feature would likely be an intramolecular hydrogen bond between the hydroxyl group at the C3 position and the adjacent aldehyde's carbonyl oxygen. The crystal packing would be significantly influenced by intermolecular hydrogen bonds formed by the hydroxyl groups, creating a stable, three-dimensional network. mdpi.com The chlorine atom may also participate in weaker intermolecular interactions, such as halogen bonding.

Table 2: Anticipated Crystallographic Data from SC-XRD Analysis

| Parameter | Description | Expected Findings for this compound |

|---|---|---|

| Crystal System & Space Group | Defines the symmetry of the crystal's unit cell. | To be determined experimentally via SC-XRD. mdpi.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Specific values would be determined from the diffraction experiment. mdpi.com |

| Molecular Conformation | The spatial arrangement of atoms within a single molecule. | A predominantly planar structure with a likely intramolecular hydrogen bond. |

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal. mdpi.com The analysis maps close contacts on the molecular surface, where different colors represent different types of interactions.

For this compound, a Hirshfeld surface analysis would highlight the dominant role of hydrogen bonding. Strong O-H···O interactions would appear as distinct red regions on the dnorm map. mdpi.com The corresponding 2D fingerprint plot would quantify the relative contributions of different atomic contacts. Based on analyses of similar molecules containing halogens and hydrogen-bonding moieties, a significant percentage of the close contacts would be attributable to O···H interactions. nih.gov Other notable contacts would include H···H, C···H, and Cl···H interactions. nih.gov

Table 3: Predicted Intermolecular Contacts from Hirshfeld Surface Analysis

| Interaction Type | Description | Predicted Significance |

|---|---|---|

| O···H / H···O | Represents strong intermolecular hydrogen bonds. | High contribution, dominating the crystal packing. |

| H···H | Represents van der Waals contacts between hydrogen atoms. | Significant contribution. nih.gov |

| Cl···H / H···Cl | Represents interactions involving the chlorine atom. | Moderate contribution. nih.gov |

| C···H / H···C | Weak hydrogen bonding or van der Waals contacts. | Moderate contribution. |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Structural Contexts

Thermal analysis techniques like TGA and DSC are used to investigate the thermal stability and phase behavior of crystalline solids, which are directly related to their crystal structure and the strength of intermolecular forces. mdpi.com

Thermogravimetric Analysis (TGA) measures the change in a sample's mass as a function of temperature. A TGA thermogram for this compound would show the temperature at which the compound begins to decompose. The thermal stability is a reflection of its covalent bond strengths and the energy of the crystal lattice.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. The DSC curve would reveal a sharp endothermic peak at the compound's melting point. The melting point and the associated enthalpy of fusion are directly related to the efficiency of the crystal packing and the strength of the intermolecular forces; a more stable crystal lattice requires more energy to break apart. mdpi.com The related compound, 3,4-dihydroxybenzaldehyde (B13553), has a reported melting point in the range of 150–157 °C. sigmaaldrich.comthermofisher.com The presence of the chlorine atom in the target compound would be expected to alter this value.

Theoretical and Computational Chemistry Studies of 2 Chloro 3,4 Dihydroxybenzaldehyde

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic characteristics of molecules. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity.

A study determining the electrophilicity and nucleophilicity of various aldehydes has provided calculated energy levels for the frontier orbitals of 2-Chloro-3,4-dihydroxybenzaldehyde. researchgate.net These values are crucial for predicting its behavior in chemical reactions. The reported energies for the HOMO and LUMO are -2.90 eV and -1.65 eV, respectively. researchgate.net This results in a HOMO-LUMO gap of 1.25 eV. researchgate.net The relatively small energy gap suggests that this compound is a reactive molecule, which is characteristic of compounds with multiple functional groups that can participate in electronic delocalization and chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -2.90 |

| ELUMO | -1.65 |

| ΔE (HOMO-LUMO Gap) | 1.25 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-deficient and prone to nucleophilic attack. researchgate.netyoutube.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful methodology for investigating the detailed mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to probe experimentally.

The elucidation of a reaction mechanism at a molecular level involves the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and, most importantly, transition states. Computational methods like DFT can be employed to locate the geometry of transition states and calculate their corresponding activation energies. nih.gov For a molecule like this compound, potential reactions for study could include oxidation of the aldehyde group, electrophilic aromatic substitution, or reactions involving the hydroxyl groups.

For instance, in studying the oxidation of the aldehyde to a carboxylic acid, computational models could identify the transition state structure for the rate-determining step and calculate the energy barrier for this transformation. This information is critical for understanding the reaction kinetics. The choice of computational method and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining accurate results. nih.gov

The solvent in which a reaction is carried out can significantly influence its rate and mechanism. Computational models can account for solvent effects through either explicit or implicit solvation models. Explicit models involve including individual solvent molecules in the calculation, which is computationally intensive. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, offering a balance between accuracy and computational cost.

For reactions involving this compound, which possesses polar functional groups, solvent effects are expected to be significant. For example, in a polar protic solvent, the solvent molecules can form hydrogen bonds with the hydroxyl and aldehyde groups, stabilizing the ground state, intermediates, and transition states to different extents, thereby altering the reaction pathway and activation energies compared to a nonpolar solvent or the gas phase.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and flexibility. nih.govpitt.edumdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory of molecular configurations over time.

For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the C-C bond connecting the aldehyde group to the aromatic ring and the C-O bonds of the hydroxyl groups. These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a specific solvent) and the energy barriers between different conformational states. researchgate.net This information is important as the conformation of the molecule can influence its reactivity and biological activity. The analysis of the simulation trajectory can provide insights into intramolecular hydrogen bonding possibilities and how the flexibility of the molecule might play a role in its interactions with other molecules. nih.govresearchgate.net

Molecular Docking and Ligand-Target Interaction Prediction (Focus on Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) to a second (a receptor, typically a protein) when they bind to each other to form a stable complex. This method is instrumental in predicting the binding affinity and mode of interaction of ligands like this compound with biological targets.

Computational studies are essential for modeling how this compound fits within the active site of an enzyme. nih.gov These simulations analyze the various intermolecular forces that stabilize the ligand-enzyme complex. The functional groups on this compound—the catechol ring, the aldehyde group, and the chlorine substituent—dictate the types of interactions it can form.

Hydrogen Bonding: The two hydroxyl groups (at positions 3 and 4) are potent hydrogen bond donors and acceptors. Within an enzyme's active site, they can form strong hydrogen bonds with the side chains of amino acids such as Aspartate, Glutamate, Serine, and Threonine, or with the peptide backbone. The aldehyde's oxygen atom can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The aromatic benzene (B151609) ring of the molecule can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues like Phenylalanine, Tyrosine, Tryptophan, and Leucine. nih.gov

Halogen Bonding: The chlorine atom at position 2 can participate in halogen bonding, a noncovalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophilic site, such as the backbone carbonyl oxygen of an amino acid.

Ionic and Coordination Interactions: The catechol moiety is a well-known chelator of metal ions. If the enzyme is a metalloprotein, the 3,4-dihydroxy groups can coordinate with the metal cofactor (e.g., Fe²⁺, Zn²⁺) in the active site. mdpi.com

Molecular dynamics (MD) simulations can further reveal how these interactions fluctuate over time, providing a dynamic picture of the ligand's stability and conformational changes within the active site. nih.gov

Table 1: Potential Enzyme Active Site Interactions for this compound

| Functional Group of Ligand | Type of Interaction | Potential Interacting Amino Acid Residues/Components |

| 3-Hydroxyl Group | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His, Asn, Gln, Peptide Backbone |

| 4-Hydroxyl Group | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His, Asn, Gln, Peptide Backbone |

| Aldehyde Group (Oxygen) | Hydrogen Bond (Acceptor) | Ser, Thr, His, Lys, Arg, Asn, Gln |

| Benzene Ring | π-π Stacking / Hydrophobic | Phe, Tyr, Trp, Leu, Val, Ile, Ala |

| Chlorine Atom | Halogen Bond / Hydrophobic | Backbone Carbonyls, Electron-rich residues |

| Catechol Moiety (dihydroxy groups) | Metal Coordination | Metal cofactors (e.g., Fe, Zn, Mg, Mn) |

Modeling molecular recognition extends beyond enzymes to other biological receptors like ion channels, nuclear receptors, and cell surface receptors. The principles remain the same: predicting how the ligand is recognized and the strength of the resulting complex. For this compound, the catechol unit is a primary driver of molecular recognition. Its ability to form multiple hydrogen bonds and chelate metals makes it a strong recognition motif. mdpi.com Computational models can predict the geometry of these interactions, showing how the chlorine and aldehyde groups fine-tune the specificity and affinity for a particular receptor by occupying specific sub-pockets and forming additional contacts.

Table 2: Predicted Binding Modes for this compound Functional Groups

| Functional Group | Predicted Binding Mode Contribution |

| Catechol (3,4-dihydroxy) | Primary anchor through dual hydrogen bonds or metal chelation. Crucial for affinity. |

| Aldehyde | Secondary binding interaction, often orienting the molecule within a polar pocket. |

| Chlorine | Enhances binding through hydrophobic or halogen bonding interactions; influences orientation and specificity. |

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Theoretical Frameworks

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are theoretical frameworks that correlate the chemical structure of a compound with its biological activity or chemical reactivity, respectively. mdpi.com These models are built on calculated molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

The goal is to create a mathematical equation that can predict the activity or reactivity of new, untested compounds. lew.ro Key descriptors relevant to this compound include:

Hydrophobic Descriptors (e.g., LogP): This measures a compound's lipophilicity. The chlorine atom on this compound increases its lipophilicity compared to its parent compound, 3,4-dihydroxybenzaldehyde (B13553). nih.govoup.com

Electronic Descriptors (e.g., HOMO/LUMO energies, dipole moment, partial atomic charges): These describe the electron distribution and susceptibility to electrophilic or nucleophilic attack. lew.ro The electron-withdrawing nature of the chlorine and aldehyde groups significantly influences the electronic landscape of the aromatic ring.

Steric Descriptors (e.g., molecular volume, surface area): These quantify the size and shape of the molecule, which are critical for fitting into a receptor's binding site. nih.gov

A QSAR study on a series of aldehydes demonstrated that toxicity could be modeled using hydrophobicity and reactivity descriptors. oup.com For this compound, a QSAR/QSRR model would leverage these descriptors to predict its biological efficacy or its propensity to undergo specific chemical reactions. For instance, theoretical studies on related hydroxybenzaldehydes have shown that the position of substituents dramatically alters activation energies for reactions, a key parameter in QSRR analysis. mdpi.comresearchgate.net

Table 3: Selected Physicochemical Descriptors for this compound

| Descriptor | Value | Significance in QSAR/QSRR |

| Molecular Weight | 172.56 g/mol nih.gov | Relates to size and diffusion properties. |

| XLogP3-AA (Hydrophobicity) | 1.3 nih.gov | Predicts partitioning between aqueous and lipid environments. |

| Hydrogen Bond Donor Count | 2 nih.gov | Quantifies potential for hydrogen bonding with a receptor. |

| Hydrogen Bond Acceptor Count | 3 nih.gov | Quantifies potential for hydrogen bonding with a receptor. |

| Polar Surface Area | 57.5 Ų nih.gov | Influences membrane permeability and solubility. |

Supramolecular Interactions and Cocrystal Engineering Computational Analysis

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by noncovalent interactions. Computational analysis is vital for understanding and predicting how molecules like this compound self-assemble into larger, ordered structures such as cocrystals.

The functional groups of this compound are highly conducive to forming diverse supramolecular synthons—structural units built from intermolecular interactions.

Hydrogen-Bonded Networks: The catechol moiety is a powerful motif for creating robust hydrogen-bonded networks. It can form dimers or extended chains with itself or with other suitable molecules (coformers). Computational studies on the related molecule 2-chloro-3-hydroxybenzaldehyde (B1361139) have used ab initio methods to analyze O-H···O bond-aided dimerization. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules to guide crystal packing. mdpi.com

Density Functional Theory (DFT) calculations are frequently used to model these interactions. mdpi.com By calculating the interaction energies and geometries of different possible arrangements, researchers can predict the most stable supramolecular assemblies. This predictive power is the foundation of cocrystal engineering, where coformers are rationally selected to be mixed with an active molecule to create a new crystalline solid with improved properties, such as solubility or stability.

Table 4: Potential Supramolecular Interactions for this compound

| Interaction Type | Participating Functional Groups | Resulting Supramolecular Structure |

| Hydrogen Bonding | Hydroxyl-Hydroxyl, Hydroxyl-Aldehyde | Dimers, chains, sheets |

| Halogen Bonding | Chlorine-Aldehyde Oxygen, Chlorine-Hydroxyl Oxygen | Directional crystal packing |

| π-π Stacking | Benzene Ring-Benzene Ring | Stacked columnar arrays |

| Metal Coordination | Catechol-Metal Ion | Metal-organic frameworks (MOFs), coordination polymers mdpi.com |

Mechanistic Biological Investigations of 2 Chloro 3,4 Dihydroxybenzaldehyde and Derivatives

Molecular Target Identification Strategies

Identifying the specific molecular targets of a small molecule like 2-chloro-3,4-dihydroxybenzaldehyde is a critical step in understanding its biological activity. A multi-faceted approach is often employed, combining direct biochemical methods, genetic approaches, and computational predictions. broadinstitute.org

Direct biochemical strategies are foundational. One common technique is affinity chromatography , where the small molecule is immobilized on a solid support to "pull down" its binding partners from cell lysates. nih.govacs.org Another innovative method is Drug Affinity Responsive Target Stability (DARTS) . DARTS is based on the principle that when a small molecule binds to its protein target, it can stabilize the protein's structure, making it less susceptible to degradation by proteases. nih.gov By comparing the protein digestion patterns in the presence and absence of the compound, potential targets can be identified. nih.gov

Genetic interaction mapping provides an alternative, in-vivo perspective. Techniques like CRISPR-based screening (including CRISPRi for interference and CRISPRa for activation) can systematically perturb the expression of thousands of genes. nih.gov By observing which genetic modifications alter a cell's sensitivity to the compound, researchers can uncover genes, and thus proteins, that are part of the molecule's mechanism of action. nih.gov

Computational inference and profiling methods leverage existing data to form hypotheses. Comparative profiling matches the phenotypic effects of a new compound to those of well-characterized reference compounds. nih.gov If a new molecule elicits a similar cellular response to a known kinase inhibitor, for example, it suggests they may share a target or pathway. These hypotheses then guide further validation experiments. ucl.ac.uk

Enzyme Inhibition Kinetics and Mechanistic Studies

Derivatives of this compound have been investigated as inhibitors of several key enzymes. Kinetic studies are essential to define the nature of this inhibition, including its potency (IC₅₀) and mechanism (e.g., competitive, non-competitive, or mixed).

Tyrosinase is a copper-containing enzyme crucial for melanin (B1238610) biosynthesis. Its inhibition is a key strategy for developing agents to treat hyperpigmentation. nih.gov Benzaldehyde (B42025) derivatives, particularly those with hydroxyl substitutions, are a known class of tyrosinase inhibitors. nih.gov The inhibitory mechanism of such compounds can be multifaceted. For many, the catechol (dihydroxybenzene) moiety is critical for chelating the copper ions in the enzyme's active site, thereby blocking its catalytic function. mdpi.com

Kinetic analyses of related compounds reveal various inhibition modalities. For example, some chalcones containing a 2,4-dihydroxy moiety act as competitive inhibitors, suggesting they bind to the same active site as the substrate, L-DOPA. mdpi.com Other compounds, like oxyresveratrol, exhibit non-competitive inhibition, indicating they bind to a site other than the active site (an allosteric site) to impede enzyme function. mdpi.com Furthermore, some benzaldehyde derivatives can form Schiff's bases with amino groups in the enzyme's active site, which can prevent the normal substrate from binding. The type of inhibition (competitive, non-competitive, mixed) and potency (IC₅₀) are highly dependent on the specific substitution pattern on the benzaldehyde ring.

Table 1: Examples of Tyrosinase Inhibition by Benzaldehyde-Related Compounds

| Compound/Derivative | Inhibition Type | IC₅₀ (Monophenolase) | IC₅₀ (Diphenolase) | Ki | Source |

| 6,7,4'-trihydroxyisoflavone | Competitive | 9.2 µM | - | - | nih.gov |

| Haginin A | Non-competitive | > Kojic Acid (10-fold) | - | - | mdpi.com |

| 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone | Competitive | - | Potent (26-fold > Kojic Acid) | 1-1.5 µM | mdpi.com |

| Oxyresveratrol | Non-competitive | Potent (32-fold > Kojic Acid) | Potent | - | mdpi.com |

Note: This table presents data for structurally related compounds to illustrate common inhibition mechanisms and potencies. Data for this compound itself is not specified in the cited sources.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Research into novel AChE inhibitors has explored a wide range of chemical scaffolds.

Studies on synthetic derivatives of 2-chloro-3-hydrazinopyrazine have identified potent AChE inhibitors. nih.gov Kinetic analyses of similar compounds, such as cymserine (B1245408) derivatives, often reveal a competitive mode of inhibition. nih.gov This indicates that the inhibitor competes with the natural substrate, acetylcholine, for binding to the active site of the enzyme. The potency of these inhibitors is often quantified by their IC₅₀ values, which represent the concentration required to inhibit 50% of the enzyme's activity. For a series of 2-chloro-3-hydrazinopyrazine derivatives, significant AChE inhibitory effects were observed, with some compounds showing IC₅₀ values in the low micromolar range. nih.gov

Table 2: Acetylcholinesterase (AChE) Inhibition by 2-Chloro-3-hydrazinopyrazine Derivatives

| Compound ID | IC₅₀ (µM) | Standard (Donepezil) IC₅₀ (µM) | Source |

| CHP4 | 3.76 | 0.53 | nih.gov |

| CHP5 | 4.2 | 0.53 | nih.gov |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.gov It is a key virulence factor for some pathogenic bacteria. Urease inhibitors are investigated for their potential in treating infections and in agricultural applications. researchgate.net The mechanisms of urease inhibition are diverse and can include competitive, non-competitive, uncompetitive, and mixed kinetics. researchgate.net A common strategy involves compounds that can interact with the nickel ions in the enzyme's active site. researchgate.net

The structure-activity relationship (SAR) of urease inhibitors reveals that the nature and position of substituents on an aromatic ring are critical. Electron-donating groups like methoxy (B1213986) (–OCH₃) and electron-withdrawing groups such as nitro (–NO₂) can significantly influence inhibitory potential. nih.gov For example, in a series of imidazopyridine-oxazole derivatives, compounds bearing hydroxyl (–OH) or trifluoromethyl (–CF₃) groups showed superior inhibitory activity compared to the standard inhibitor, thiourea. nih.gov This suggests that functional groups capable of forming strong hydrogen bonds or having strong electronic effects can enhance binding to the urease active site. nih.gov

Table 3: Urease Inhibition by Structurally Relevant Heterocyclic Derivatives

| Compound ID | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Source |

| Derivative 4i | 5.68 ± 1.66 | 21.37 ± 1.76 | nih.gov |

| Derivative 4o | 7.11 ± 1.24 | 21.37 ± 1.76 | nih.gov |

| Derivative 4g | 9.41 ± 1.19 | 21.37 ± 1.76 | nih.gov |

Note: The derivatives listed are oxazole-based imidazopyridines, studied to illustrate the impact of substitutions on urease inhibition.

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes by phosphorylating other proteins. Casein Kinase II (CKII) is a protein kinase that is often overactive in cancer cells, making it an attractive target for anticancer drug development.

The parent compound, 3,4-dihydroxybenzaldehyde (B13553) (protocatechualdehyde), has been identified as an inhibitor of CKII. Mechanistic studies have shown that it acts as a competitive inhibitor with respect to the substrate ATP. This means the compound binds to the ATP-binding pocket of the enzyme, preventing ATP from binding and thus blocking the phosphotransferase activity of CKII.

Table 4: Inhibition of Casein Kinase II (CKII) by 3,4-Dihydroxybenzaldehyde

| Inhibitor | Inhibition Type | IC₅₀ | Apparent Ki | Source |

| 3,4-Dihydroxybenzaldehyde | Competitive (vs. ATP) | ~783 µM | 138.6 µM | broadinstitute.org |

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many "client" proteins, a number of which are oncoproteins that drive cancer cell growth and survival. researchgate.net Hsp90 inhibitors are therefore a promising class of anticancer agents. The primary mechanism of action for most Hsp90 inhibitors is the competitive blockade of ATP binding at the N-terminal domain of the protein, which disrupts the chaperone cycle and leads to the degradation of its client proteins. nih.gov